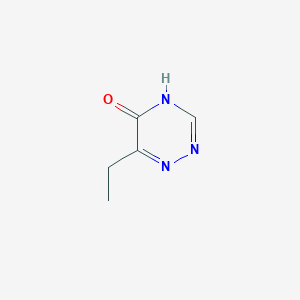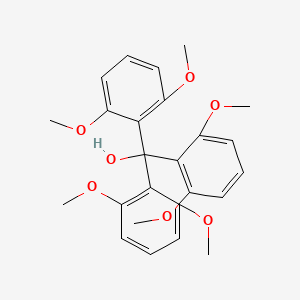
(4-Methoxyphenyl)-L3-iodanediyl diacetate
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is bis(acetyloxy)(4-methoxyphenyl)-lambda~3~-iodane . The InChI code for this compound is 1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 .Physical and Chemical Properties Analysis
“(4-Methoxyphenyl)-L3-iodanediyl diacetate” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties
A study on the photoluminescent properties of europium complexes with methoxy derivatives, including 2′-hydroxy-4′-methoxy-2-phenylacetophenone, revealed that these complexes emit red luminescence upon exposure to UV light. This property suggests potential applications in optical devices and solid-state lamps for general illumination (Kumar et al., 2008).
Organic and Organometallic Syntheses
Lawesson's reagent, which includes 2,4-bis(p-methoxyphenyl)-1,3-dithiaphosphetane-2,4-disulfide, is used in organic and organometallic syntheses. It is employed in thionations of carbonyl-containing compounds and various applications such as cyclizations and syntheses of heterocyclic compounds (Jesberger et al., 2003).
Synthesis of Indole and Quinoline Derivatives
A study demonstrated the utility of nitrogen-tethered 2-methoxyphenols in synthesizing indole and quinoline derivatives. The methodology involved the use of phenyliodine(III) diacetate, indicating the significance of methoxyphenol derivatives in the synthesis of complex alkaloid structures (Quideau et al., 2001).
Corrosion Inhibition
Research on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) showed that it effectively inhibits acidic corrosion of mild steel, suggesting its application in corrosion control (Bentiss et al., 2009).
Novel Annulated Products Synthesis
The synthesis of novel heterocyclic systems, such as 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, from 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide highlights the importance of methoxyphenyl derivatives in creating new chemical structures (Deady & Devine, 2006).
Controlled Release Systems
The encapsulation of dibenzylideneacetone (DBA) analogs in poly(lactic acid) (PLA) membranes for potential applications in controlled drug release systems and tissue engineering demonstrates the versatility of methoxyphenyl derivatives in biomedical applications (Alcántara Blanco et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
[acetyloxy-(4-methoxyphenyl)-λ3-iodanyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAKGIRAVDYCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI(C1=CC=C(C=C1)OC)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



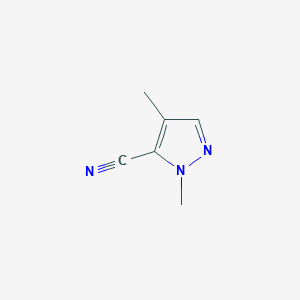


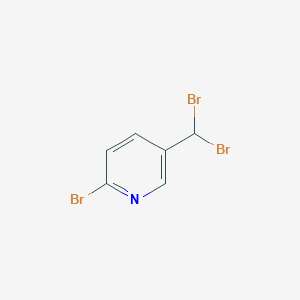
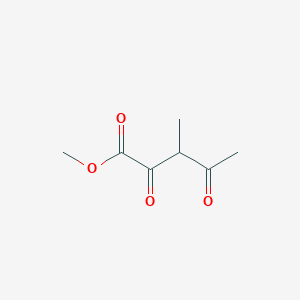
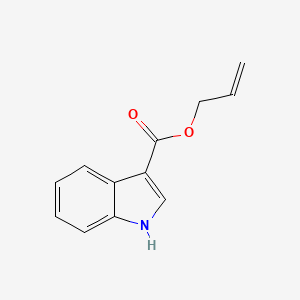
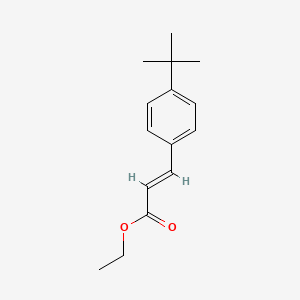
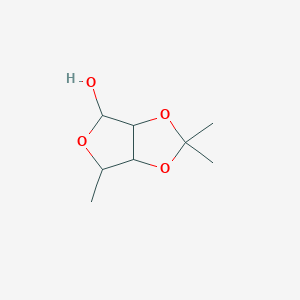
![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)

![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)
